4-Fluororesorcinol

概要

説明

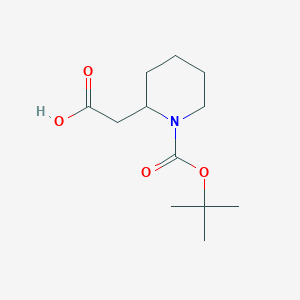

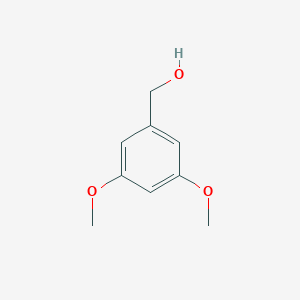

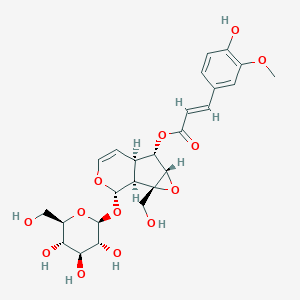

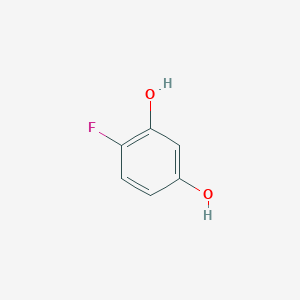

4-Fluororesorcinol is an organic compound with the chemical formula C6H5FO2. It is a fluorinated derivative of resorcinol, characterized by the presence of a fluorine atom at the fourth position on the benzene ring. This compound appears as a white to pale yellow crystalline powder and is soluble in various organic solvents such as alcohol, acetone, and carbon disulfide . It is slightly soluble in water and has a melting point of approximately 120-123 degrees Celsius .

科学的研究の応用

4-Fluororesorcinol has diverse applications in scientific research:

-

Chemistry

-

Biology

-

Medicine

-

Industry

作用機序

Target of Action

4-Fluororesorcinol is primarily used as a precursor in the preparation of fluorescent dyes or indicators . It is known to interact with tyrosinase , a key enzyme involved in the production of melanin . The compound can chelate to the copper center in oxy-tyrosinase, leading to the inactivation of the enzyme .

Mode of Action

The mode of action of this compound involves its reaction with other compounds to form fluorescent dyes. One synthetic route involves this compound reacting with benzaldehyde derivatives and followed by an oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another method includes a reaction of this compound with phthalic anhydride catalyzed by zinc chloride or methanesulfonic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of fluorescent dyes. The compound’s interaction with benzaldehyde derivatives and subsequent oxidation forms fluorinated fluoresceins . These fluoresceins are often used in biological research for staining and visualization purposes.

Result of Action

The primary result of this compound’s action is the production of fluorescent dyes or indicators . These dyes have a wide range of applications, from biological research to industrial uses. In the context of biological systems, the inactivation of tyrosinase by this compound can lead to a decrease in melanin production .

Action Environment

The action of this compound is highly dependent on the specific environmental conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reactants can significantly influence the compound’s reactivity and the efficacy of the resulting fluorescent dyes .

準備方法

4-Fluororesorcinol can be synthesized through several methods:

-

Direct Fluorination of 1,3-Dimethoxybenzene

Reaction: 1,3-Dimethoxybenzene is fluorinated using trifluoromethyl hypofluorite in Freon-11 at -78°C to yield 2,4-dimethoxyfluorobenzene.

-

Fluorination of 2,6-Dimethoxyacetophenone

Reaction: 2,6-Dimethoxyacetophenone is fluorinated using trifluoromethyl hypofluorite in Freon-11 at -78°C to produce 2,6-dimethoxy-3-fluoroacetophenone.

-

Industrial Production

Reaction with Hydrogen Fluoride: This compound can also be prepared by reacting resorcinol with hydrogen fluoride under acidic conditions.

化学反応の分析

4-Fluororesorcinol undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Products: Oxidation of this compound with benzaldehyde derivatives yields fluorinated fluoresceins.

-

Substitution

Reagents: Phthalic anhydride catalyzed by zinc chloride or methanesulfonic acid.

Products: Reaction with phthalic anhydride produces bent-core azo-benzene liquid crystal mesogens.

-

Chelation

Reagents: Copper ions.

Products: This compound can chelate to the copper center in oxy-tyrosinase, causing inactivation of the enzyme.

類似化合物との比較

4-Fluororesorcinol can be compared with other fluorinated resorcinols:

-

4-Trifluoromethylresorcinol

- Similar in structure but contains a trifluoromethyl group instead of a single fluorine atom.

- Used in the preparation of polyfluorinated ion-exchange resins and has increased lipophilicity and acidity .

-

2,4-Difluororesorcinol

- Contains two fluorine atoms at the second and fourth positions.

- Exhibits different reactivity and applications due to the additional fluorine atom .

-

4-Bromoresorcinol

- Contains a bromine atom instead of fluorine.

- Used in different synthetic pathways and has distinct chemical properties .

This compound stands out due to its unique balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.

特性

IUPAC Name |

4-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIJNIQXJYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441640 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103068-41-3 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1,3-dihydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the main applications of 4-fluororesorcinol?

A1: this compound serves as a key building block in the synthesis of various compounds, particularly in materials science and chemical derivatization. For instance, it's used to synthesize:

- Fluorinated fluoresceins (Oregon Green dyes): These dyes exhibit superior photostability, lower ionization pH, and higher quantum yields compared to fluorescein, making them valuable reporter molecules in biological systems. []

- Liquid crystals: this compound acts as a central unit in synthesizing bent-shaped molecules with azobenzene wings, leading to liquid crystalline materials with unique properties like nematic and smectic phases. []

- Modified Resorcinol-Formaldehyde (R-F) resins: Incorporating this compound into R-F resins aims to enhance their chemical and oxidative stability, particularly for applications like removing radioactive cesium from alkaline solutions. [, ]

Q2: What are the advantages of using this compound in synthesizing fluorinated fluoresceins?

A2: Fluorinated fluoresceins derived from this compound offer several advantages over conventional fluorescein:

- Enhanced photostability: They demonstrate greater resistance to photobleaching, enabling prolonged imaging and analysis in biological systems. []

- Lower ionization pH (pKa): Their lower pKa values allow for fluorescence at a wider pH range, making them suitable for applications with varying pH conditions. []

- Higher quantum yields: Some fluorinated fluoresceins exhibit significantly higher quantum yields, resulting in brighter fluorescence signals. []

Q3: Are there any challenges associated with using this compound in synthesizing modified Resorcinol-Formaldehyde resins?

A3: While this compound shows potential for improving the stability of R-F resins, challenges exist:

- Nucleophilic displacement: The fluorine substituent in this compound is susceptible to nucleophilic displacement reactions during resin synthesis, potentially leading to undesired byproducts and affecting resin performance. [, ]

- Limited solubility: this compound-based resins may exhibit limited solubility in aqueous/alkaline conditions, hindering their application in specific environments. []

Q4: How is the structure of this compound related to its properties and applications?

A4:

- Fluorine substitution: The presence of fluorine at the 4-position of resorcinol influences the electron distribution and reactivity of the molecule. This impacts its ability to participate in electrophilic aromatic substitution reactions and dictates the properties of the resulting compounds. [, ]

- Hydroxyl groups: The two hydroxyl groups contribute to the molecule's polarity and its ability to form hydrogen bonds. These characteristics are essential for its use in synthesizing liquid crystals and its potential interactions within biological systems. []

Q5: What are the established methods for synthesizing this compound?

A5: Two primary methods exist for synthesizing this compound:

- Direct fluorination and demethylation: 2,6-Dimethoxyacetophenone undergoes fluorination with trifluoromethyl hypofluorite followed by demethylation in hydrobromic acid to yield this compound. This method is preferred due to its higher overall yield. []

Q6: What analytical techniques are employed to characterize this compound and its derivatives?

A6: Various analytical techniques are utilized for characterization:

- Polarizing optical microscopy and differential scanning calorimetry (DSC): These techniques investigate the mesophase behavior and thermal transitions of liquid crystals synthesized using this compound. []

- X-ray diffraction (XRD): XRD provides insights into the molecular arrangement and packing of molecules within the liquid crystalline phases. []

- UV-Vis absorption spectroscopy: This technique investigates the light-induced trans-cis isomerization behavior of azobenzene-containing compounds derived from this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)